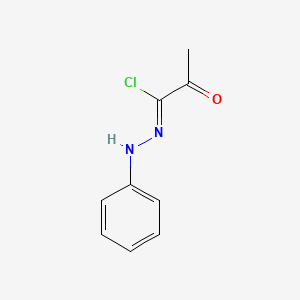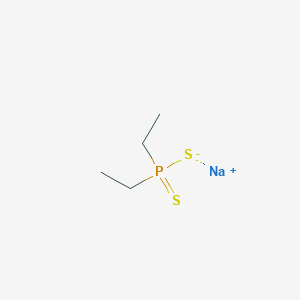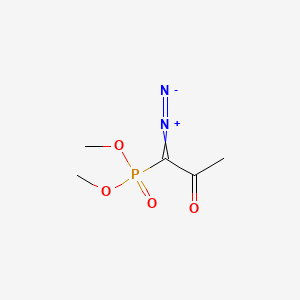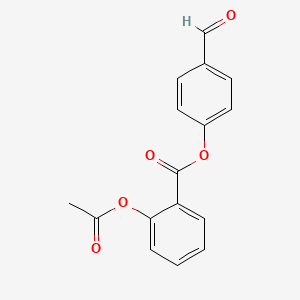
1-13C-D-Phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-13C-D-Phenylalanine is an isotopically labeled analogue of D-phenylalanine, where the carbon-13 isotope is incorporated at the first carbon position. This compound is used extensively in scientific research due to its unique properties, particularly in studies involving metabolic pathways and enzyme kinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-13C-D-Phenylalanine can be synthesized through various methods. One common approach involves the asymmetric resolution of racemic DL-phenylalanine using immobilized phenylalanine ammonia-lyase from Rhodotorula glutinis . This enzyme selectively converts one enantiomer, allowing for the isolation of the desired D-phenylalanine.
Industrial Production Methods: Industrial production of this compound typically involves the use of isotopically labeled precursors. The process may include the incorporation of carbon-13 labeled carbon dioxide into the phenylalanine structure through biosynthetic pathways or chemical synthesis .
Chemical Reactions Analysis
1-13C-D-Phenylalanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of keto acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
1-13C-D-Phenylalanine is widely used in scientific research, including:
Mechanism of Action
1-13C-D-Phenylalanine exerts its effects primarily through its role as a precursor in the synthesis of various neurotransmitters and hormones. It is involved in the production of dopamine, norepinephrine, and thyroxine . The compound is transported into cells via amino acid transporters and is subsequently metabolized by enzymes such as phenylalanine hydroxylase .
Comparison with Similar Compounds
L-Phenylalanine-1-13C: An isotopic analogue of L-phenylalanine.
L-Phenylalanine-2-13C: Another isotopic variant with the carbon-13 isotope at the second carbon position.
L-Phenylalanine-3-13C: Isotopic variant with the carbon-13 isotope at the third carbon position.
Uniqueness: 1-13C-D-Phenylalanine is unique due to its specific isotopic labeling at the first carbon position and its D-configuration, which makes it particularly useful in studies requiring precise tracking of metabolic pathways and enzyme activities .
Properties
CAS No. |
1202063-94-2 |
|---|---|
Molecular Formula |
C₈¹³CH₁₁NO₂ |
Molecular Weight |
166.18 |
Synonyms |
(2R)-2-Amino-3-phenylpropanoic Acid-1-13C; (R)-3-Phenyl-2-aminopropanoic Acid-1-13C; (R)-Phenylalanine-1-13C; D-(+)-Phenylalanine-1-13C; D-α-Amino-β-phenylpropionic Acid-1-13C; Endorphenyl-1-13C; NSC 25005-1-13C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B1144551.png)
![[4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1144555.png)
![[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B1144556.png)
![4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one](/img/structure/B1144557.png)
![Toluene, [3H]](/img/structure/B1144558.png)

